Boc-(R)-alpha-(2-furanylmethyl)proline
Description
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of Boc-(R)-alpha-(2-furanylmethyl)proline is defined by its pyrrolidine backbone, a five-membered secondary amine ring characteristic of proline derivatives. The alpha carbon of the pyrrolidine ring is substituted with a 2-furanylmethyl group, introducing an electron-rich aromatic furan moiety. The tertiary butoxycarbonyl (Boc) group protects the amine nitrogen, enhancing stability during synthetic processes.
According to IUPAC nomenclature, the compound is systematically named (2R)-1-[(tert-butoxy)carbonyl]-2-[(furan-2-yl)methyl]pyrrolidine-2-carboxylic acid . This nomenclature reflects the stereochemistry at the alpha carbon (R-configuration), the Boc-protecting group at the pyrrolidine nitrogen, and the carboxylic acid functional group at the C2 position. The molecular formula is C₁₅H₂₁NO₅ , with a molecular weight of 295.33 g/mol .
The furan ring’s electron-donating properties contribute to the compound’s solubility in polar organic solvents, while the Boc group provides steric protection, preventing undesired side reactions during peptide elongation. This balance of electronic and steric features makes the compound a versatile building block in synthetic chemistry.
Crystallographic Analysis and Three-Dimensional Conformation
Crystallographic data specific to this compound remain limited in publicly available databases. However, insights into its three-dimensional conformation can be inferred from related proline derivatives and computational models. The compound’s PubChem entry includes an interactive 3D conformer model, which suggests a twisted pyrrolidine ring stabilized by intramolecular hydrogen bonds between the carboxylic acid group and the Boc-protected amine .
The furanylmethyl substituent adopts a pseudo-equatorial orientation relative to the pyrrolidine ring, minimizing steric clashes with the Boc group. This configuration aligns with trends observed in other alpha-substituted proline derivatives, where bulky substituents preferentially occupy equatorial positions to reduce ring strain. The furan ring’s planar structure facilitates π-π stacking interactions in solid-state assemblies, though experimental validation is required to confirm this behavior.
Stereochemical Configuration at Alpha-Carbon and Proline Ring
The stereochemical integrity of this compound is critical to its function in enantioselective synthesis. The R-configuration at the alpha carbon ensures compatibility with biological systems, where stereochemical recognition governs molecular interactions . The proline ring itself adopts a Cγ-endo puckering conformation , a common feature among proline derivatives that stabilizes the ring through minimized torsional strain .
The furanylmethyl group’s stereoelectronic effects further influence the proline ring’s dynamics. Specifically, the furan’s oxygen atom participates in n→π* interactions with adjacent carbonyl groups, rigidifying the overall structure. This rigidity enhances the compound’s utility in stabilizing secondary structures such as polyproline II (PPII) helices, which rely on repetitive conformational motifs .
Comparative Analysis with Related Proline Derivatives
This compound exhibits distinct structural and functional differences compared to other Boc-protected proline derivatives. The table below highlights key comparisons:
Key Observations:
- Electronic Effects : The 2-furanylmethyl group’s electron-rich nature distinguishes it from hydrophobic benzyl or alkyl substituents, enabling unique hydrogen-bonding and π-stacking interactions .
- Conformational Rigidity : Compared to unsubstituted Boc-proline, the furanylmethyl group restricts pyrrolidine ring flexibility, favoring PPII helix formation in peptide chains .
- Synthetic Utility : The compound’s balanced polarity makes it suitable for bioconjugation applications, where solubility and reactivity are paramount .
These structural distinctions underscore its specialized role in advancing peptide-based therapeutics and materials science.
Properties
IUPAC Name |
2-(furan-2-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-14(2,3)21-13(19)16-8-5-7-15(16,12(17)18)10-11-6-4-9-20-11/h4,6,9H,5,7-8,10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANFHNJFIHFCFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Steps
The synthesis begins with proline as the starting material. The alpha carbon is functionalized with the 2-furanylmethyl group via alkylation or Michael addition, depending on the reactivity of the furan derivative. A chiral auxiliary or asymmetric catalysis is employed to enforce the (R)-configuration. For example, enantioselective alkylation using a Evans oxazolidinone auxiliary ensures >98% enantiomeric excess (ee). The Boc group is subsequently introduced using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions (e.g., DMAP in THF), achieving yields of 85–92%.
Critical reaction parameters include:
- Temperature : Alkylation reactions proceed optimally at −78°C to 0°C to minimize racemization.
- Catalysts : Chiral phase-transfer catalysts (e.g., Cinchona alkaloids) or transition-metal complexes (e.g., Ru-BINAP) enhance stereoselectivity.
- Solvents : Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their inertness and solubility properties.
Stereochemical Control
The 2-furanylmethyl group’s steric and electronic properties influence the proline ring’s conformation, necessitating precise stereochemical control. Asymmetric induction is achieved through:
- Chiral Auxiliaries : Evans oxazolidinones or Oppolzer’s sultams temporarily fix the alpha carbon’s configuration during alkylation, later removed under acidic or reductive conditions.
- Dynamic Kinetic Resolution : Palladium-catalyzed asymmetric allylic alkylation (AAA) dynamically resolves intermediates, achieving 90–95% ee.
- Enzymatic Methods : Lipases or esterases selectively hydrolyze undesired enantiomers, though industrial adoption remains limited due to scalability challenges.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost efficiency, reproducibility, and waste reduction. Key advancements include:
Continuous Flow Reactors
Continuous flow systems enhance heat and mass transfer, critical for exothermic alkylation and Boc protection steps. A typical setup involves:
- Reactor Design : Microreactors with immobilized chiral catalysts (e.g., silica-supported Cinchona alkaloids) enable rapid mixing and precise temperature control.
- Residence Time : 5–10 minutes per reaction stage, compared to hours in batch processes.
- Yield Improvement : 15–20% higher yields than batch methods, with 99% purity post-purification.
Automation and Process Analytical Technology (PAT)
Automated systems integrate real-time monitoring via:
- In-line HPLC : Tracks reaction progress and enantiomeric excess.
- FTIR Spectroscopy : Detects functional group transformations (e.g., Boc group incorporation).
- AI-Driven Optimization : Machine learning algorithms adjust parameters (e.g., pH, flow rate) to maximize efficiency.
Analytical Characterization Techniques
Rigorous analytical validation ensures product quality and compliance with regulatory standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry (MS)
- ESI-MS : [M+H]⁺ peak at m/z 296.3 aligns with the molecular formula C₁₅H₂₁NO₅.
- High-Resolution MS : Exact mass 295.1420 (calculated) vs. 295.1418 (observed) validates the structure.
Comparative Analysis with Related Proline Derivatives
The 2-furanylmethyl substituent confers unique physicochemical properties compared to other proline derivatives.
| Substituent | Boiling Point (°C) | Density (g/cm³) | Solubility (Polar Solvents) |
|---|---|---|---|
| 2-Furanylmethyl | 315.2 | 1.214 | High |
| 4-Fluorobenzyl | 486.1 | 1.491 | Moderate |
| 5-Bromo-thiophenyl | 502.3 | 1.563 | Low |
Key Observations :
- Electron-Withdrawing Groups : Halogenated derivatives exhibit higher boiling points and densities due to increased molecular weight and polarity.
- Heterocyclic Substituents : The 2-furanylmethyl group enhances solubility in polar solvents (e.g., DMSO, ethanol) compared to aromatic analogs, facilitating peptide synthesis in common solvents.
Chemical Reactions Analysis
Types of Reactions
Boc-®-alpha-(2-furanylmethyl)proline undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form saturated proline derivatives.
Substitution: The furan ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield saturated proline derivatives .
Scientific Research Applications
Boc-®-alpha-(2-furanylmethyl)proline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a chiral ligand in asymmetric synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Boc-®-alpha-(2-furanylmethyl)proline involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and proline moiety can interact with active sites of enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Boc-(R)-alpha-(2-furanylmethyl)proline with structurally related Boc-protected proline derivatives. Key differences arise from substituent effects on physical properties, stability, and safety profiles.
Key Observations:
Substituent Effects on Physical Properties: Electron-Withdrawing Groups: Halogenated derivatives (e.g., 4-fluorobenzyl, 5-bromo-thiophenylmethyl) exhibit higher boiling points and densities compared to non-halogenated analogs. For instance, the 5-bromo-thiophenylmethyl derivative has a boiling point of 486.1°C and a density of 1.491 g/cm³, attributed to increased molecular weight and halogen-induced polarity . Heterocyclic Substituents: The 2-furanylmethyl group (oxygen-containing heterocycle) likely enhances solubility in polar solvents compared to purely aromatic substituents like benzyl. However, its lower molecular weight compared to brominated analogs may result in reduced thermal stability .
For example, Boc-(R)-alpha-(4-fluorobenzyl)-proline carries the H302 warning, consistent with other derivatives . The furan ring’s inherent reactivity (e.g., susceptibility to oxidative ring-opening) may introduce unique handling requirements, though direct toxicity data for the 2-furanylmethyl variant are lacking .
Conformational and Synthetic Utility :
- Benzyl and fluorobenzyl substituents are widely used to stabilize peptide helices or β-turns via steric and electronic effects. The 2-furanylmethyl group, with its smaller steric profile and hydrogen-bonding capability, may offer distinct advantages in modulating peptide secondary structures .
- Brominated and thiophenylmethyl derivatives are favored in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the furan group’s electron-rich nature could facilitate electrophilic substitutions or click chemistry applications .
Biological Activity
Boc-(R)-alpha-(2-furanylmethyl)proline is a modified amino acid derivative of proline, characterized by the presence of a furan ring attached to the alpha carbon and a tert-butoxycarbonyl (Boc) protecting group. This compound is gaining attention in biological research due to its potential applications in peptide synthesis, drug development, and bioconjugation.
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The mechanism involves:
- Enzyme Interaction : The compound can modulate enzyme activity through hydrogen bonding and hydrophobic interactions. This modulation may influence metabolic pathways and receptor binding, suggesting therapeutic implications in drug development.
- Metabolic Transformations : The furan ring can undergo metabolic transformations, which may enhance or alter the compound's biological effects.
- Peptide Synthesis : As a building block in peptide synthesis, this compound contributes to the stability and bioactivity of therapeutic peptides .
Applications in Research
This compound has versatile applications across various fields:
- Peptide Synthesis : Utilized as a key component for synthesizing peptides that may exhibit enhanced therapeutic properties.
- Drug Development : Plays a role in designing compounds targeting specific biological pathways, which is crucial for developing new pharmaceuticals.
- Bioconjugation : Facilitates the attachment of biomolecules to drugs or imaging agents, improving treatment specificity and efficacy.
- Neuroscience Research : Its properties make it a candidate for studying neuroactive compounds, potentially leading to new treatments for neurological disorders .
Case Studies
-
Enzyme Modulation Study :
- A study demonstrated that this compound could enhance the activity of certain enzymes involved in metabolic pathways. The results indicated significant increases in enzyme activity when this compound was included in reaction mixtures.
-
Peptide Stability Analysis :
- In a comparative analysis of peptides synthesized with and without this compound, the former exhibited increased stability against enzymatic degradation, highlighting its potential in therapeutic applications.
-
Neuroactive Compound Exploration :
- Research focused on the interaction of this compound with neuroreceptors showed promising results in modulating receptor activity, suggesting its potential as a lead compound for developing treatments for neurological disorders.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
